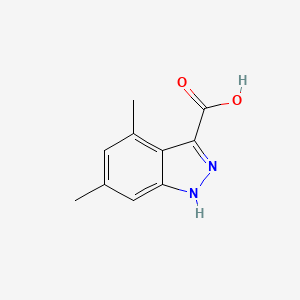

4,6-dimethyl-1H-indazole-3-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4,6-dimethyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)11-12-9(8)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOVDMFCDVSQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NN=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646490 | |

| Record name | 4,6-Dimethyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-70-0 | |

| Record name | 4,6-Dimethyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of Indazole 3 Carboxylic Acid Derivatives

Impact of Substitutions on the Indazole Ring System on Biological Activity

The nature and position of substituents on the indazole ring are critical determinants of the biological profile of these compounds.

Methyl Group Positional Effects (General for Dimethyl Indazoles)

The placement of methyl groups on the indazole ring can significantly alter the biological efficacy of the molecule. For instance, in the context of EZH2 (Enhancer of zeste homolog 2) and EZH1 inhibitors, the presence of two methyl groups at the 4- and 6-positions of a pyridone ring fused to the indazole was found to be important for inhibitory activity against both enzymes. nih.gov This highlights the specific spatial requirements for effective binding to the target proteins. The methyl groups likely occupy hydrophobic pockets within the binding site, thereby enhancing the affinity of the compound.

Furthermore, studies on other heterocyclic systems, such as 7-azaindole (B17877) derivatives, have shown that the addition of a methyl group can shift the inhibitory activity towards a specific kinase. For example, adding a methyl group to the central thiazole (B1198619) nucleus of a 7-azaindole derivative shifted its activity towards Fyn kinase, while its replacement with a thiadiazole ring favored GSK-3β inhibition. acs.org This suggests that even seemingly minor modifications like the addition of a methyl group can lead to significant changes in selectivity due to steric and electronic effects within the kinase binding pocket. acs.org

The regioselectivity of reactions on the indazole ring, such as methylation, is also influenced by the existing substituents. researchgate.net The nature of the methylating agent and the electronic properties of the substituents on the indazole ring can direct the methylation to either the N-1 or N-2 position, leading to isomers with potentially different biological activities. researchgate.net

Influence of Other Aromatic Ring Substituents

Beyond methyl groups, other substituents on the aromatic part of the indazole ring play a crucial role in modulating biological activity. The introduction of various substituents at the C-5 position of the indazole ring through methods like the Suzuki coupling has been a strategy to explore interactions with different targets and enhance activity. mdpi.com

For example, in a series of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a 6-(2,6-dichloro-3,5-dimethoxyphenyl) substituent was found to be highly potent. nih.gov The dichlorinated and dimethoxylated phenyl ring likely engages in specific interactions within the FGFR binding site, contributing to the high inhibitory activity. Similarly, the presence of a 5-bromo substituent on a 7-azaindole core was found to enhance Fyn kinase inhibition. acs.org

The electronic nature of the substituents can also have a profound effect. Electron-withdrawing groups, such as nitro or chloro groups, on a 1-aryl substituent of indazole-3-carboxylic acids can influence the stability of the molecule and its reaction pathways, such as promoting ring fission during decarboxylation. researchgate.net This indicates that the electronic properties of substituents can affect not only the binding affinity but also the metabolic stability and reactivity of the compound.

Role of the Carboxylic Acid Moiety and its Derivatives in Biological Interactions

The carboxylic acid group at the 3-position of the indazole ring is a key functional group that often participates in crucial binding interactions with biological targets. Its conversion to various derivatives, such as amides and esters, provides a valuable strategy for modulating the pharmacological properties of these compounds.

Carboxylic Acid as a Key Binding Feature

The carboxylic acid group of indazole-3-carboxylic acid is a versatile hydrogen bond donor and acceptor, and its anionic form can engage in ionic interactions. These properties often make it a critical anchoring point for binding to the active sites of enzymes and receptors. For example, 1H-Indazole-3-carboxylic acid has been shown to inhibit protein synthesis by binding to the ribosome. biosynth.com The synthesis of various 1-substituted indazole-3-carboxylic acids has been a focus of research to explore their potential as therapeutic agents. researchgate.net

The development of synthetic methods that allow for the selective modification of the indazole ring while preserving the carboxylic acid functionality is crucial. Direct and selective alkylation of indazole-3-carboxylic acid at the N1-position has been developed for the synthesis of various compounds, including synthetic cannabinoids, highlighting the importance of maintaining the carboxylic acid group or a derivative for biological activity. diva-portal.org

Significance of Amide and Ester Derivatives in Modulating Activity

The conversion of the carboxylic acid to its amide and ester derivatives is a common strategy in medicinal chemistry to fine-tune the physicochemical properties of a drug candidate, such as its solubility, membrane permeability, and metabolic stability. nih.govjocpr.com

The synthesis of indazole-3-carboxamides has been extensively explored, leading to compounds with a wide range of biological activities. derpharmachemica.comresearchgate.net For instance, a series of 1H-indazole-3-carboxamides were synthesized and evaluated as calcium-release activated calcium (CRAC) channel blockers. nih.govnih.gov This study revealed that the amide functionality was essential for the observed activity.

Ester derivatives of indazole-3-carboxylic acid are also of significant interest. nih.gov They can act as prodrugs, which are converted to the active carboxylic acid in vivo. The synthesis of various ester derivatives allows for the systematic investigation of how changes in the ester group affect the pharmacokinetic and pharmacodynamic properties of the compounds. nih.gov

Table 1: Examples of Amide and Ester Derivatives of Indazole-3-Carboxylic Acid and their Biological Relevance

| Derivative Type | General Structure | Biological Relevance | References |

| Amide | Indazole-CO-NR1R2 | CRAC channel blockers, Antimicrobial agents | derpharmachemica.comnih.govnih.gov |

| Ester | Indazole-CO-OR | Prodrugs, Intermediates for synthesis | nih.gov |

| Hydrazide | Indazole-CO-NHNH2 | Antimicrobial agents | jocpr.com |

A fascinating aspect of the SAR of indazole-3-carboxamides is the critical role of the regiochemistry of the amide linker. In the context of CRAC channel blockers, a study demonstrated that the orientation of the amide bond was a decisive factor for activity. nih.govnih.gov

Specifically, indazole-3-carboxamides with a -CO-NH-Ar linker, where the carbonyl group is directly attached to the indazole ring at the 3-position, were found to be potent inhibitors of calcium influx. nih.govnih.gov In stark contrast, the reverse amide isomers with a -NH-CO-Ar linker were inactive. nih.govnih.gov This finding underscores the precise geometric and electronic requirements for effective binding to the CRAC channel. The specific orientation of the amide bond likely ensures the correct positioning of the substituent groups for optimal interaction with the amino acid residues in the binding pocket.

This regiochemical requirement is not universal and can be specific to the target. For other biological targets, the reverse amide linkage might be preferred. This highlights the importance of synthesizing and evaluating both regioisomers during the lead optimization process to fully explore the SAR of a given scaffold.

Structure-Activity Relationships in Specific Pharmacological Contexts

The indazole scaffold, a bicyclic aromatic heterocycle, is a prominent feature in many compounds with significant biological activity. derpharmachemica.comresearchgate.net Derivatives of indazole-3-carboxylic acid, in particular, have been the subject of extensive structure-activity relationship (SAR) studies to optimize their therapeutic potential across various targets. These investigations have revealed that modifications to the indazole core, the carboxylic acid group, and its substituents can profoundly influence potency and selectivity.

Derivatives of the 1H-indazole scaffold have emerged as potent inhibitors of various protein and lipid kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. ed.ac.uk SAR studies have been pivotal in identifying key structural features that govern their inhibitory activity.

A series of 4,6-disubstituted-1H-indazole derivatives were explored as potential phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for treating inflammatory diseases. semanticscholar.org Within this series, one compound demonstrated significant PI3Kδ activity with a pIC50 of 7.0. semanticscholar.org Further optimization of 1H-indazol-3-amine derivatives led to the identification of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. semanticscholar.org Compound 98 (6-(3-methoxyphenyl)-1H-indazol-3-amine) showed good enzymatic inhibition of FGFR1 (IC50 = 15.0 nM), and further optimization led to compound 99 , which had an improved IC50 of 2.9 nM. semanticscholar.org The SAR studies indicated that an N-ethylpiperazine group was important for this enhanced activity. semanticscholar.org

In the context of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, isosteric replacement of a standard 4-substituted benzoic acid with an indazole (2i ) resulted in much weaker in vitro activity. acs.org However, fluorine substitution at the 3-position of the indazole did lead to some improvement in activity. acs.org For Extracellular signal-Regulated Kinase (ERK) 1/2, a series of indazole amide-based inhibitors were developed through structure-based drug design, highlighting the utility of this scaffold. researchgate.net

Additionally, novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives have been developed as potent type II Tropomyosin receptor kinase (TRK) inhibitors, designed to overcome acquired resistance to existing drugs. nih.gov The lead compound, 40l , demonstrated significant suppression of cancer cell proliferation and showed better inhibitory activity against a resistant TRKA mutation than the control drug, selitrectinib. nih.gov

Table 1: SAR Findings for Indazole Derivatives as Kinase Inhibitors

| Scaffold/Derivative | Target Kinase | Key SAR Finding | Reference |

|---|---|---|---|

| 4,6-disubstituted-1H-indazole | PI3Kδ | A derivative showed significant activity (pIC50 = 7.0). | semanticscholar.org |

| 1H-indazol-3-amine | FGFR1 | N-ethylpiperazine group was crucial for potent inhibitory activity (IC50 = 2.9 nM for compound 99 ). | semanticscholar.org |

| Indazole analogue 2i | STAT3 | Weaker activity compared to the parent benzoic acid system. | acs.org |

| 3-(1H-pyrazol-4-yl)-1H-indazole | TRKA (mutant) | Compound 40l showed potent inhibition of resistant mutations. | nih.gov |

The Calcium Release-Activated Calcium (CRAC) channel, primarily composed of Orai and STIM proteins, is essential for calcium signaling in non-excitable cells, including immune cells like mast cells and T cells. nih.govdigitellinc.com Dysregulation of CRAC channels is linked to various autoimmune and inflammatory conditions, making them an attractive therapeutic target. digitellinc.comnih.gov Indazole-3-carboxamides have been identified as a novel class of potent CRAC channel blockers. nih.govnih.gov

An extensive SAR study of 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides revealed critical structural requirements for potent inhibition of calcium influx. nih.gov A striking and unexpected finding was the crucial role of the amide linker's regiochemistry. nih.govnih.gov Derivatives with a 'reversed' amide linker (-CO-NH-Ar), such as in compounds 12a–h , were potent CRAC channel blockers. nih.govscinews.uz In contrast, isomers with the more common -NH-CO-Ar linkage, found in most other amide-based CRAC inhibitors, were only weakly active. nih.govscinews.uz For instance, compound 12d showed sub-micromolar inhibitory activity (IC50 = 0.67 µM), whereas its regioisomer 9c was inactive even at a concentration of 100 µM. nih.govnih.gov

The nature of the aryl (Ar) group attached to the amide nitrogen also profoundly influenced activity. nih.govscinews.uz Potent inhibition was observed with Ar moieties such as 2,6-difluorophenyl (12a , IC50 = 1.51 µM) and 3-fluoro-4-pyridyl (12d , IC50 = 0.67 µM). nih.govscinews.uz These potent blockers not only inhibited calcium influx but also effectively suppressed the release of pro-inflammatory mediators like TNFα from activated mast cells, with compound 12d being the most potent inhibitor of TNFα production (IC50 = 0.28 µM). nih.govscinews.uz These findings underscore that the indazole-3-carboxamide scaffold offers a unique structural framework for developing novel immune modulators. nih.gov

Table 2: Activity of Indazole-3-Carboxamide Derivatives as CRAC Channel Blockers

| Compound | Amide Linker | Aryl (Ar) Group | Ca²+ Influx IC50 (µM) | TNFα Release IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 9b | -NH-CO-Ar | 4-CF₃-Ph | 29 | N/A | nih.govscinews.uz |

| 9c | -NH-CO-Ar | 3-F-4-pyridyl | > 100 | N/A | nih.govnih.gov |

| 12a | -CO-NH-Ar | 2,6-di-F-Ph | 1.51 | 0.62 | nih.govscinews.uz |

| 12b | -CO-NH-Ar | 2-F-Ph | 2.50 | 0.81 | nih.gov |

| 12d | -CO-NH-Ar | 3-F-4-pyridyl | 0.67 | 0.28 | nih.govnih.govscinews.uz |

| 12g | -CO-NH-Ar | 3,5-di-F-4-pyridyl | > 30 | N/A | nih.gov |

The indazole ring is a versatile scaffold that also confers antimicrobial properties. nih.gov Several studies have explored the synthesis and biological evaluation of indazole-3-carboxylic acid derivatives against various bacterial and fungal strains. derpharmachemica.comresearchgate.net

A study involving the synthesis of fourteen new 1H-indazole-3-carboxamides showed that these compounds possess potential antimicrobial activity. derpharmachemica.comresearchgate.net Another investigation into indazole derivatives, prepared via continuous flow chemistry, found that compounds 2 and 3 exhibited some antibacterial activity, particularly against E. faecalis strains. nih.gov Compound 5 from the same series showed a good inhibitory profile against S. aureus and S. epidermidis, with Minimum Inhibitory Concentration (MIC) values between 64 and 128 µg/mL. nih.gov

The antifungal potential of indazole derivatives has also been reported. A series of novel aromatic carboxylic acid amides, including N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c ), were tested against six phytopathogenic fungi. researchgate.net Compound 3c displayed the highest activity against Pythium aphanidermatum (EC50 = 16.75 µg/mL) and Rhizoctonia solani (EC50 = 19.19 µg/mL). researchgate.net Furthermore, general in-vitro studies have confirmed that N-methyl-3-aryl indazoles are effective against bacterial strains like Xanthomonas campestris and the fungal strain Candida albicans. nih.gov

Table 3: Antimicrobial Activity of Selected Indazole Derivatives

| Compound/Derivative Class | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Indazole derivative 5 | Staphylococcus aureus | MIC | 64-128 µg/mL | nih.gov |

| Indazole derivative 5 | Staphylococcus epidermidis | MIC | 64-128 µg/mL | nih.gov |

| Indazole derivative 2 & 3 | Enterococcus faecalis | MIC | >128 µg/mL (some activity) | nih.gov |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c ) | Pythium aphanidermatum | EC50 | 16.75 µg/mL | researchgate.net |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c ) | Rhizoctonia solani | EC50 | 19.19 µg/mL | researchgate.net |

| N-methyl-3-aryl inazoles | Xanthomonas campestris | In-vitro antimicrobial study | Dominant activity | nih.gov |

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. For 4,6-dimethyl-1H-indazole-3-carboxylic acid, docking studies would elucidate how it might interact with various biological targets.

Ligand-Target Interaction Analysis

Ligand-target interaction analysis identifies the specific non-covalent interactions that stabilize the binding of a ligand to a protein's active site. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. In studies on related indazole-3-carboxamide derivatives, these compounds were docked into the active sites of specific enzymes, revealing key interactions with amino acid residues. researchgate.net For this compound, an analysis would likely show the carboxylic acid group acting as a hydrogen bond donor and acceptor, while the dimethyl-indazole ring could form hydrophobic and pi-stacking interactions. Visualization tools are used to generate 2D and 3D diagrams of these interactions, providing a clear picture of the binding mode. researchgate.net

Binding Energy Calculations and Affinity Predictions

Following the prediction of the binding pose, scoring functions are used to estimate the binding energy (or binding affinity) of the ligand-target complex. This value, typically expressed in kcal/mol, indicates the stability of the interaction, with lower (more negative) values suggesting a stronger and more favorable binding. In studies of novel 3-carboxamide indazole derivatives, binding energies were calculated to identify the most promising compounds for inhibiting specific cancer-related proteins. researchgate.netrsc.org For this compound, a table of predicted binding energies against a panel of relevant biological targets would be generated to forecast its potential efficacy.

Example Data Table: Predicted Binding Energies for Analogous Indazole Derivatives

The following table shows representative binding energy data for different indazole derivatives against a renal cancer-related protein (PDB: 6FEW), illustrating the type of data obtained from such studies. researchgate.netrsc.org

| Compound Derivative | Binding Energy (kcal/mol) |

| 1-Butyl-N-(2,4-dinitrophenyl)-1H-indazol-3-carbohydrazide | -9.8 |

| N-(4-Bromophenyl)-1-butyl-1H-indazole-3-carbohydrazide | -9.6 |

| 1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carboxamide | -9.5 |

Note: This data is for analogous compounds, not this compound, and serves as an illustrative example.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is widely applied to understand molecular geometry, reactivity, and spectroscopic properties.

Electronic Structure Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and stability. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive. aimspress.com DFT calculations for this compound would provide the energy values for its HOMO and LUMO, and the resulting energy gap would indicate its kinetic stability and reactivity profile. For instance, DFT studies on other indazole derivatives have used the B3LYP/6-311+ level of theory to calculate these parameters. nih.gov

Example Data Table: Frontier Orbital Energies for an Analogous Indazole Derivative

This table presents calculated HOMO-LUMO data for a related indazole molecule, demonstrating the typical output of such an analysis. nih.gov

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: This data is for an analogous compound and is for illustrative purposes.

Electrostatic Potential Mapping for Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. nih.gov The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For this compound, an MEP map would likely show a strong negative potential around the oxygen atoms of the carboxylic acid group, identifying them as sites for hydrogen bonding and interaction with positive centers. The aromatic ring system would display varying potentials, guiding predictions about its reactivity in different chemical environments.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can validate the stability of a ligand-protein complex predicted by molecular docking. nih.gov An MD simulation of this compound bound to a target protein would be run for a specific duration (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex. ajchem-a.com Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket, confirming a stable interaction. ajchem-a.com This provides stronger evidence for the compound's potential as an inhibitor than docking studies alone.

Conformational Dynamics and Stability in Biological Systems

The conformational flexibility of a molecule is a critical determinant of its interaction with biological targets. For this compound, the primary points of conformational freedom are the orientation of the carboxylic acid group relative to the indazole ring and the rotational barrier of the methyl groups.

Computational studies on related indazole-based structures have shown that introducing conformational constraints can significantly impact biological activity. acs.org By locking the rotatable bonds, the molecule is fixed in a specific conformation, which can enhance binding affinity and selectivity for a particular target. acs.org In the case of this compound, the methyl groups at positions 4 and 6 can influence the orientation of the carboxylic acid group at position 3 through steric hindrance. This can lead to a preferred conformation that may be either favorable or unfavorable for binding to a specific protein.

Molecular dynamics simulations can be employed to explore the conformational landscape of this compound in a simulated biological environment, such as in water or a lipid bilayer. These simulations provide information on the stability of different conformers and the energy barriers between them. Understanding the conformational preferences is crucial for designing derivatives with improved pharmacological profiles. For instance, a rigidified analog might be designed to lock the molecule in its bioactive conformation, thereby increasing its potency and reducing off-target effects. acs.org

In Silico Drug Design and Optimization Approaches

Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. nih.gov This approach begins with the identification of small, low-molecular-weight fragments that bind weakly to the biological target. These initial hits are then grown or linked together to produce a more potent lead compound. researchgate.net

The this compound scaffold represents a valuable fragment for FBDD. The indazole core is a common motif in many biologically active compounds, and the carboxylic acid group provides a handle for further chemical modification. nih.govnih.gov The methyl groups at positions 4 and 6 can be systematically varied to explore the structure-activity relationship (SAR) and optimize binding to the target.

A typical FBDD workflow involving this fragment would include:

Fragment Screening: A library of fragments, including this compound, would be screened against the target protein using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Hit Validation: The binding of the fragment hits would be confirmed and their affinity measured.

Structure-Guided Growth: The crystal structure of the target protein in complex with the fragment would be used to guide the design of larger, more potent compounds. For example, the carboxylic acid group could be extended to reach a nearby pocket in the protein's binding site. nih.gov

This iterative process of design, synthesis, and testing allows for the rapid optimization of the initial fragment hit into a clinical candidate.

ADMET Prediction as a Tool for Lead Optimization

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. In silico ADMET prediction models are increasingly used in the early stages of drug discovery to identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles. nih.gov

For this compound and its derivatives, various ADMET properties can be predicted using computational tools. mdpi.com These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA).

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| Absorption | Good oral bioavailability predicted based on Lipinski's rule of five. | Likely to be well-absorbed when taken orally. |

| Distribution | Moderate to high plasma protein binding expected due to the presence of the carboxylic acid and aromatic rings. | May have a longer half-life in the body. |

| Metabolism | The methyl groups and the aromatic ring are potential sites of metabolism by cytochrome P450 enzymes. | Potential for drug-drug interactions. |

| Excretion | The carboxylic acid group increases water solubility, facilitating renal excretion. | Likely to be cleared from the body through the kidneys. |

| Toxicity | Low predicted toxicity, but potential for hERG channel inhibition should be evaluated. | Generally safe, but cardiotoxicity needs to be assessed experimentally. |

These in silico predictions provide a valuable guide for the optimization of lead compounds. For example, if a derivative is predicted to have poor solubility, modifications can be made to increase its polarity. Similarly, if a compound is predicted to be a potent inhibitor of a key metabolic enzyme, its structure can be altered to reduce this liability. nih.gov

Tautomerism and Aromaticity Analysis of the Indazole System

The indazole ring can exist in two main tautomeric forms: the 1H- and 2H-tautomers. researchgate.net The relative stability of these tautomers is influenced by the substitution pattern on the ring and the surrounding environment. researchgate.net

For this compound, the 1H-tautomer is generally considered to be the more stable form. researchgate.net This is because the 1H-tautomer has a benzenoid structure, which is more aromatic and therefore more stable than the quinonoid structure of the 2H-tautomer. nih.gov

The aromaticity of the indazole system can be quantified using various computational methods, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These calculations typically show that the benzene (B151609) ring fused to the pyrazole (B372694) ring has a high degree of aromaticity, while the pyrazole ring itself is less aromatic.

The presence of the methyl groups at positions 4 and 6 and the carboxylic acid group at position 3 can have a modest influence on the tautomeric equilibrium and the aromaticity of the system. Electron-donating groups, such as methyl groups, can slightly stabilize the 2H-tautomer, but the 1H-form is still expected to be predominant. The carboxylic acid group, being electron-withdrawing, would further favor the 1H-tautomer.

The tautomeric state of the molecule can have a significant impact on its biological activity. The different tautomers will have different hydrogen bonding patterns and electronic properties, which can lead to different binding affinities for a target protein. Therefore, understanding the tautomeric preferences of this compound is essential for its development as a drug candidate. nih.gov

Based on an extensive review of the available scientific literature, there is currently no specific preclinical research data published for the compound "this compound" corresponding to the detailed outline requested. The existing body of research on indazole derivatives focuses on other analogues and their varied biological activities. Therefore, it is not possible to provide a detailed article on the specified mechanisms of action and molecular targets for this particular compound.

While research exists for related indazole structures, the strict requirement to focus solely on "this compound" prevents the inclusion of that information in this article. Scientific findings are highly specific to the chemical structure of the compound being investigated, and data from other derivatives cannot be attributed to the subject of this article.

Further research would be required to elucidate the specific biological and pharmacological properties of this compound.

Mechanisms of Action and Preclinical Biological Research

Interaction with Specific Molecular Targets (Enzymes, Receptors)

Nitric Oxide Synthase Inhibition

In Vitro and Preclinical Efficacy Studies

Anti-inflammatory Mechanisms (e.g., COX-2 Inhibition, Cytokine Modulation)

The anti-inflammatory potential of indazole derivatives is a significant area of investigation. Although specific studies on the COX-2 inhibitory or cytokine-modulating effects of 4,6-dimethyl-1H-indazole-3-carboxylic acid are not found in the reviewed literature, the broader class of indazole compounds has demonstrated notable activity.

COX-2 Inhibition: Computational studies have evaluated various 1H-indazole analogs as potential cyclooxygenase-2 (COX-2) inhibitors. Molecular docking simulations have shown that compounds with specific substitutions on the indazole ring can achieve significant binding affinities to the COX-2 enzyme. researchgate.net For example, the non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which features an indazole structure, is a known, albeit non-selective, COX inhibitor. nih.gov The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Cytokine Modulation: Studies on indazole and its simpler derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, have revealed potent inhibitory effects on pro-inflammatory cytokines. nih.gov These compounds have been shown to cause a concentration-dependent inhibition of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov The IC₅₀ values for IL-1β inhibition were recorded at 120.59 μM for indazole and 100.75 μM for 6-nitroindazole. nih.gov This activity suggests that the indazole scaffold can interfere with key signaling pathways in the inflammatory cascade.

Table 1: Cytokine Inhibition by Indazole Derivatives

| Compound | Target Cytokine | IC₅₀ Value (μM) |

|---|---|---|

| Indazole | IL-1β | 120.59 |

| 6-Nitroindazole | IL-1β | 100.75 |

| 5-Aminoindazole | IL-1β | 220.46 |

Data sourced from a study on the in vitro anti-inflammatory activity of indazole and its derivatives. nih.gov

Anti-proliferative and Apoptosis Induction in Cancer Models

The indazole core is a feature of several approved anticancer drugs, including Niraparib and Pazopanib, underscoring its importance in oncology research. nih.govbiosynth.com While research specifically detailing the anti-proliferative effects of this compound is not available, numerous studies on related derivatives highlight the potential of this chemical class.

Various substituted indazole derivatives have been synthesized and shown to possess significant antiproliferative activity against a range of human cancer cell lines, including lung, leukemia, prostate, and hepatoma cells. nih.gov For example, a series of novel 1,3-dimethyl-6-amino indazole derivatives were investigated as potential inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a target for cancer immunotherapy. One compound from this series, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated potent anticancer activity by inducing apoptosis and modulating the MAPK signaling pathway in hypopharyngeal carcinoma cells. nih.gov

The induction of apoptosis is a common mechanism for the anticancer effects of indazole compounds. Studies have shown that certain indazole derivatives can trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. aun.edu.eg For instance, one study on novel indazole derivatives identified compounds that induced apoptosis through the overexpression of cytochrome C, indicating activation of the intrinsic apoptotic pathway. aun.edu.eg

Table 2: Antiproliferative Activity of a Representative Indazole Derivative (Compound 6o)

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Cancer | >50 |

| PC-3 | Prostate Cancer | >50 |

| Hep-G2 | Hepatoma | >50 |

Compound 6o is a piperazine-indazole derivative. Data from a study evaluating the antitumor activity of 1H-indazole-3-amine derivatives. nih.gov

Neuroprotective Potentials

There is currently no specific research available on the neuroprotective potential of this compound. However, the broader field of heterocyclic compounds is being actively explored for neuroprotection. For example, derivatives of thiazole (B1198619), another heterocyclic system, have been investigated for their ability to modulate α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which are implicated in various neurological diseases. mdpi.com Similarly, thiazolidine-4-carboxylic acid derivatives have been shown to have a neuroprotective role in models of neurodegeneration by reducing oxidative stress and inflammation. jelsciences.com Given the diverse biological activities of the indazole nucleus, its potential for neuroprotection remains an open area for future research.

Antimicrobial Activities (Antibacterial, Antifungal, Antiprotozoal)

The indazole scaffold is associated with a wide range of antimicrobial activities. nih.govresearchgate.net

Antibacterial: While specific data for this compound is absent, related indazole derivatives have been evaluated for antibacterial properties. In one study, certain indazole compounds showed modest activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. nih.govmdpi.com

Antifungal: The antifungal potential of indazole-containing compounds has also been demonstrated. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized, and among them, compounds featuring an indazole group exhibited the highest antifungal activity against a panel of seven phytopathogenic fungi. nih.govresearchgate.net Specifically, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide showed broad and potent activity, in some cases exceeding that of the commercial fungicide boscalid. nih.govresearchgate.net

Antiprotozoal: Indazole derivatives have shown significant promise as antiprotozoal agents. nih.gov Research on 2-phenyl-2H-indazole derivatives revealed potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov Many of these compounds were more potent than metronidazole, a standard drug, with some derivatives showing IC₅₀ values below 0.050 µM against E. histolytica and G. intestinalis. nih.gov

Table 3: Antifungal Activity of an Indazole-Containing Compound (9m)

| Fungal Species | Inhibition (%) at 50 mg/L |

|---|---|

| Colletotrichum orbiculare | 94.12 |

| Rhizoctonia solani | 86.32 |

| Phytophthora infestans | 51.52 |

| Pythium aphanidermatum | 90.24 |

| Fusarium moniliforme | 38.47 |

| Botryosphaeria berengeriana | 84.38 |

| Botrytis cinerea | 86.10 |

Compound 9m is N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide. researchgate.net

Antispermatogenic Activity of Related Indazole Carboxylic Acid Analogues

A notable area of research for indazole carboxylic acids is their potent antispermatogenic activity, which positions them as candidates for non-hormonal male contraceptives. While no data exists specifically for this compound, extensive research on analogues such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid has demonstrated significant effects on spermatogenesis in preclinical models.

These compounds typically cause disorganization of the seminiferous tubules, leading to the loss of spermatocytes and spermatids, while spermatogonia and interstitial cells appear unaffected. This targeted action on specific stages of sperm development is a key feature of their contraceptive potential. Gamendazole, another potent indazole carboxylic acid analogue, has been shown to induce infertility in male rats after a single oral dose, with studies suggesting that Sertoli cells are a primary target.

Emerging Applications and Future Directions in Indazole 3 Carboxylic Acid Research

Development of Novel Therapeutic Agents based on Indazole-3-carboxylic Acid Derivatives

Indazole-3-carboxylic acid derivatives are a cornerstone in the development of new therapeutic agents due to their wide range of pharmacological activities. nih.govresearchgate.net These compounds have shown promise as anti-inflammatory, antimicrobial, and antitumor agents. nih.govresearchgate.netnih.gov The versatility of the indazole scaffold allows for the synthesis of a large number of derivatives with desirable medicinal properties. austinpublishinggroup.compnrjournal.com

In the realm of oncology, derivatives of indazole-3-carboxylic acid are being explored for their potential in targeted cancer therapies. For instance, certain derivatives have been designed as inhibitors of key enzymes implicated in cancer progression, such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune evasion by tumors. nih.gov Specifically, novel 1,3-dimethyl-6-amino indazole derivatives have been synthesized and evaluated as IDO1 inhibitors. nih.gov One such compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated significant suppression of IDO1 expression and induced apoptosis in cancer cells. nih.gov

Furthermore, the indazole nucleus is a key feature in several FDA-approved anticancer drugs, highlighting its importance in this therapeutic area. rsc.org Research has led to the development of indazole derivatives that exhibit potent growth inhibitory activity against various cancer cell lines, including breast cancer. rsc.org Some of these compounds have been shown to induce apoptosis and disrupt cancer cell migration and invasion. rsc.org The 1H-indazole-3-amine structure is a known effective hinge-binding fragment for kinases, and its incorporation into molecules like Linifanib contributes to its antitumor activity. nih.govmdpi.com

Beyond cancer, there is growing interest in the potential of indazole derivatives for treating neurodegenerative disorders like Alzheimer's disease. google.comnih.gov Some derivatives are being investigated as nicotinic α-7 receptor partial agonists, which could be beneficial for conditions associated with malfunctioning nicotinic acetylcholine (B1216132) receptors. google.com The development of multi-targeting agents from heterocyclic carboxylic acid derivatives is also a promising strategy against Alzheimer's disease. nih.gov

| Derivative | Therapeutic Target | Potential Application | Reference |

|---|---|---|---|

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Indoleamine 2,3-dioxygenase (IDO1) | Cancer (Hypopharyngeal carcinoma) | nih.gov |

| N—(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide | Nicotinic α-7 receptor | Alzheimer's disease, Schizophrenia | google.com |

| 2,3-diphenyl-2H-indazole derivatives | Not specified | Antifungal (Candidiasis) | nih.gov |

The development of indazole-3-carboxylic acid derivatives extends to their use in combination with other therapeutic agents to enhance treatment efficacy. In cancer therapy, for example, combining a novel 2H-indazole-3-carboxamide derivative, which acts as a prostanoid EP4 receptor antagonist, with an anti-PD-1 antibody has shown to significantly impair tumor growth in preclinical models. nih.gov This suggests that such derivatives can enhance cytotoxic CD8+ T cell-mediated antitumor immunity, highlighting their potential in immuno-oncology combination strategies. nih.gov

Role as Synthetic Intermediates and Building Blocks in Drug Discovery Processes

The 1H-indazole-3-carboxylic acid scaffold is a valuable building block in the synthesis of more complex and biologically active molecules. jocpr.comderpharmachemica.com Its structural features allow for various chemical modifications, making it a versatile starting material in drug discovery. bloomtechz.com For example, 1H-indazole-3-carboxylic acid can be converted to its methyl ester, which serves as a key intermediate for synthesizing a wide array of pharmaceutical compounds, including those with antitumor and anti-inflammatory properties. bloomtechz.comprepchem.com

The synthesis of N-arylindazole-3-carboxamide derivatives, which have shown potent antiviral activity against SARS-CoV-2, further illustrates the importance of indazole-3-carboxylic acid as a synthetic precursor. nih.gov The ability to functionalize the indazole core at different positions enables the creation of compound libraries for screening and identifying new drug candidates. bloomtechz.com

Advanced Chemical Biology Probes

Derivatives of indazole-3-carboxylic acid are also being utilized as chemical probes to investigate biological pathways. By designing and synthesizing these compounds with specific properties, researchers can study the function and regulation of proteins and other cellular components. A recent study focused on creating conformationally restricted indazole-based ligands to develop selective agonists for the CB2 receptor. acs.orgacs.org This approach not only led to the discovery of compounds with neuroprotective effects but also provided valuable tools for studying the cannabinoid system. acs.orgacs.org

Unexplored Biological Activities of Dimethyl-1H-indazole-3-carboxylic Acid Derivatives

While much research has focused on the anticancer and anti-inflammatory properties of indazole derivatives, there are still many unexplored biological activities. nih.govresearchgate.net The broad spectrum of activities already identified suggests that derivatives of 4,6-dimethyl-1H-indazole-3-carboxylic acid could have potential in other therapeutic areas. For instance, their antimicrobial properties against various pathogens, including fungi and bacteria, warrant further investigation. researchgate.netnih.gov Additionally, their potential role in managing metabolic disorders or cardiovascular diseases remains largely uncharted territory. The diverse chemical space accessible through modifications of the dimethyl-indazole-3-carboxylic acid core presents numerous opportunities for discovering novel biological functions.

Opportunities for Further Computational Chemistry-Guided Research and Optimization

Computational chemistry plays a crucial role in the rational design and optimization of indazole-3-carboxylic acid derivatives. nih.gov Techniques such as molecular docking and in silico screening can predict the binding affinity of these compounds to their biological targets, thereby guiding the synthesis of more potent and selective molecules. nih.gov For example, computational models have been used to establish a relationship between the structure of indazole derivatives and their inhibitory activity against nitric oxide synthases. nih.gov

常见问题

Q. What are the recommended synthetic routes for 4,6-dimethyl-1H-indazole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of indazole-carboxylic acid derivatives typically involves cyclization and functionalization steps. A common method for analogous compounds (e.g., indole-carboxylic acids) involves refluxing precursors with sodium acetate in acetic acid to promote condensation and cyclization . For 4,6-dimethyl substitution, pre-functionalization of the indazole core with methyl groups at positions 4 and 6 may require selective alkylation or starting from pre-methylated intermediates. Optimization should focus on reaction time (3–5 hours), stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine), and purification via recrystallization from DMF/acetic acid mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- HPLC-MS : To assess purity and molecular weight (expected [M+H]+ ion for C₁₀H₁₀N₂O₂: 191.08).

- NMR : ¹H and ¹³C NMR to confirm methyl group positions (e.g., δ ~2.5 ppm for aromatic methyl protons) and carboxylic acid functionality (δ ~170 ppm in ¹³C) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (broad O-H stretch of carboxylic acid) .

Q. What solvent systems are suitable for solubility studies of this compound?

Indazole-carboxylic acids generally exhibit poor solubility in non-polar solvents. Recommended solvents include:

- Polar aprotic solvents : DMSO, DMF (for stock solutions).

- Aqueous buffers : Adjust pH to >7 using sodium bicarbonate to deprotonate the carboxylic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. The methyl groups at positions 4 and 6 may sterically hinder electrophilic attacks at C-3, while the carboxylic acid group enhances electrophilicity at adjacent positions. Tools like Gaussian or ORCA can simulate transition states for reactions like amide bond formation .

Q. What strategies resolve contradictions in biological activity data for indazole-carboxylic acid derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

- Assay conditions : Variations in pH, co-solvents (e.g., DMSO concentration), or redox-active impurities.

- Metabolic stability : Use hepatic microsome assays to assess degradation pathways.

- Structural analogs : Compare with 6-methylindole-3-carboxylic acid (CAS 209920-43-4), which shows similar logP (~2.17) but differs in hydrogen bonding capacity .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC.

- Humidity : Store at 25°C/60% RH and track carboxylic acid hydrolysis using NMR .

Q. What methodologies validate the compound’s role as a kinase inhibitor scaffold?

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR) at 10 µM.

- Crystallography : Co-crystallize with target kinases (e.g., PDB deposition) to identify binding interactions.

- SAR studies : Modify the carboxylic acid to amides or esters and compare IC₅₀ values .

Methodological Notes

- Synthetic Challenges : Methyl groups may require protection/deprotection (e.g., Boc for amines) during functionalization .

- Data Reproducibility : Always report solvent grade, drying methods (e.g., molecular sieves), and NMR referencing standards (e.g., TMS) .

- Contradictory Evidence : Cross-validate biological activity using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。